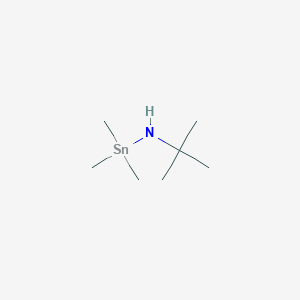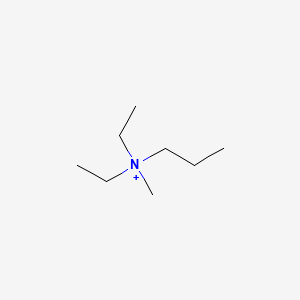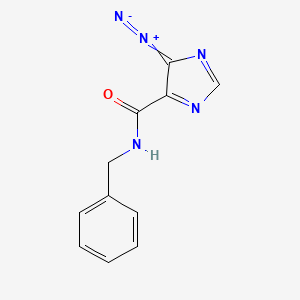
(3R)-3-Methylpent-4-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-Methylpent-4-enal: is an organic compound belonging to the class of aldehydes It is characterized by the presence of a methyl group at the third carbon and a double bond between the fourth and fifth carbons in a pentane chain, with an aldehyde functional group at the terminal carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method to synthesize (3R)-3-Methylpent-4-enal involves an aldol condensation reaction. This reaction typically uses acetaldehyde and 3-methylbutanal as starting materials. The reaction is catalyzed by a base such as sodium hydroxide, and the product is formed through the formation of a β-hydroxy aldehyde intermediate, which subsequently undergoes dehydration to yield the desired compound.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired α,β-unsaturated aldehyde. This method allows for the precise control of the stereochemistry of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (3R)-3-Methylpent-4-enal can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) to form dihalides or haloalkanes, respectively.
Substitution Reactions: The aldehyde group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the hydrogen atom of the aldehyde group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Addition: Bromine in carbon tetrachloride.
Substitution: Ammonia in ethanol.
Major Products:
Oxidation: 3-Methylpentanoic acid.
Reduction: 3-Methylpent-4-en-1-ol.
Addition: 3,4-Dibromo-3-methylpentane.
Substitution: 3-Methylpent-4-en-1-amine.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: (3R)-3-Methylpent-4-enal is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Study of Reaction Mechanisms: The compound serves as a model substrate in the study of various organic reactions, providing insights into reaction mechanisms and kinetics.
Biology:
Biochemical Pathways: It is used in research to study biochemical pathways involving aldehydes and their role in metabolic processes.
Medicine:
Drug Development: The compound’s structural features make it a potential candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Flavor and Fragrance: this compound is used in the flavor and fragrance industry due to its pleasant aroma, contributing to the formulation of perfumes and food flavorings.
Wirkmechanismus
The mechanism of action of (3R)-3-Methylpent-4-enal involves its interaction with various molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to the inhibition or activation of enzymatic activity. The double bond in the compound allows for interactions with hydrophobic pockets in receptors, influencing receptor activity and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
(3S)-3-Methylpent-4-enal: The enantiomer of (3R)-3-Methylpent-4-enal, differing only in the configuration at the third carbon.
3-Methylpentanal: A saturated aldehyde with a similar carbon skeleton but lacking the double bond.
3-Methyl-2-pentenal: An α,β-unsaturated aldehyde with a double bond at a different position.
Uniqueness:
Stereochemistry: The (3R) configuration of this compound imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets.
Double Bond Position: The position of the double bond in this compound allows for unique addition reactions and influences the compound’s chemical behavior compared to its saturated or differently unsaturated analogs.
Eigenschaften
CAS-Nummer |
86114-18-3 |
|---|---|
Molekularformel |
C6H10O |
Molekulargewicht |
98.14 g/mol |
IUPAC-Name |
(3R)-3-methylpent-4-enal |
InChI |
InChI=1S/C6H10O/c1-3-6(2)4-5-7/h3,5-6H,1,4H2,2H3/t6-/m0/s1 |
InChI-Schlüssel |
MWSZRPZREJBOIP-LURJTMIESA-N |
Isomerische SMILES |
C[C@H](CC=O)C=C |
Kanonische SMILES |
CC(CC=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 2-[1-(butylamino)ethylidene]hexanoate](/img/structure/B14425088.png)




![Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]-](/img/structure/B14425118.png)




